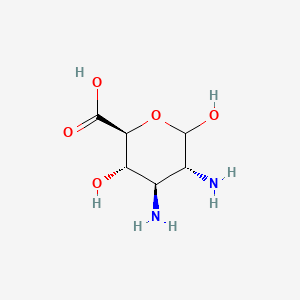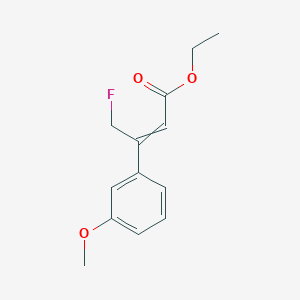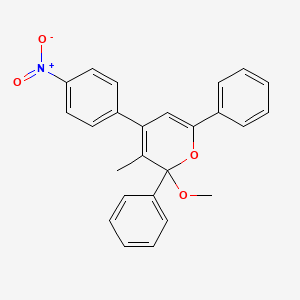
2-Methoxy-3-methyl-4-(4-nitrophenyl)-2,6-diphenyl-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-3-methyl-4-(4-nitrophenyl)-2,6-diphenyl-2H-pyran is a synthetic organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This compound is characterized by its complex structure, which includes methoxy, methyl, nitrophenyl, and diphenyl groups attached to the pyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methyl-4-(4-nitrophenyl)-2,6-diphenyl-2H-pyran typically involves multi-step organic reactions. One common method is the condensation reaction between appropriate aldehydes and ketones in the presence of a catalyst. The reaction conditions may include:
Catalysts: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Solvents: Organic solvents like ethanol, methanol, or dichloromethane.
Temperature: Reactions are usually carried out at elevated temperatures (e.g., 60-80°C) to facilitate the formation of the pyran ring.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Methoxy-3-methyl-4-(4-nitrophenyl)-2,6-diphenyl-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while oxidation may produce a quinone derivative.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 2-Methoxy-3-methyl-4-(4-nitrophenyl)-2,6-diphenyl-2H-pyran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
類似化合物との比較
Similar Compounds
2-Methoxy-3-methyl-4-phenyl-2H-pyran: Lacks the nitrophenyl and diphenyl groups.
4-(4-Nitrophenyl)-2,6-diphenyl-2H-pyran: Lacks the methoxy and methyl groups.
2,6-Diphenyl-2H-pyran: Lacks the methoxy, methyl, and nitrophenyl groups.
Uniqueness
2-Methoxy-3-methyl-4-(4-nitrophenyl)-2,6-diphenyl-2H-pyran is unique due to its combination of functional groups, which may confer specific chemical and biological properties not found in similar compounds
特性
CAS番号 |
79888-92-9 |
|---|---|
分子式 |
C25H21NO4 |
分子量 |
399.4 g/mol |
IUPAC名 |
2-methoxy-3-methyl-4-(4-nitrophenyl)-2,6-diphenylpyran |
InChI |
InChI=1S/C25H21NO4/c1-18-23(19-13-15-22(16-14-19)26(27)28)17-24(20-9-5-3-6-10-20)30-25(18,29-2)21-11-7-4-8-12-21/h3-17H,1-2H3 |
InChIキー |
XCTJROOLTIROTE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(OC1(C2=CC=CC=C2)OC)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridine, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B14427368.png)
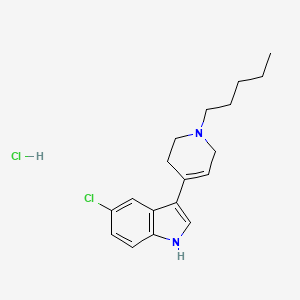
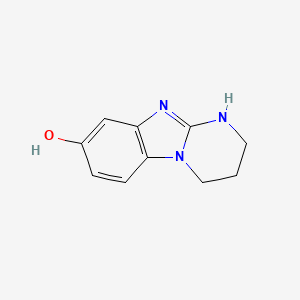

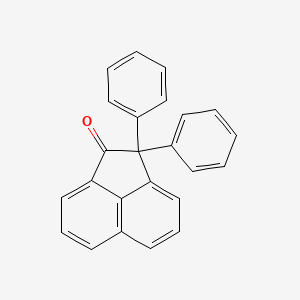
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14427402.png)
![1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14427405.png)

phosphanium bromide](/img/structure/B14427410.png)
![N-{4-Bromo-2-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14427415.png)


